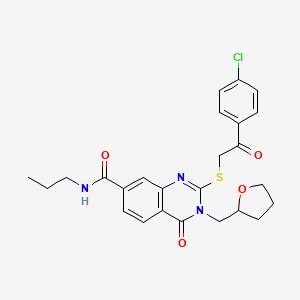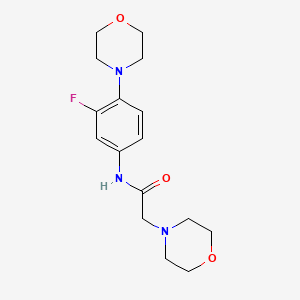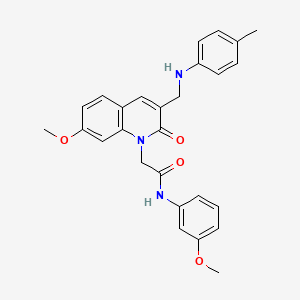![molecular formula C23H24N2O5 B2780126 2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one CAS No. 898441-93-5](/img/structure/B2780126.png)
2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one” is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has a pyran ring, which is a six-membered ring with one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyran rings would contribute to the compound’s aromaticity, while the piperazine ring would likely make the molecule more basic .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the furan ring might undergo electrophilic aromatic substitution. The piperazine ring could participate in acid-base reactions. The ether and amide groups might be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar groups it contains. Its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives have been extensively studied for their antibacterial properties. They are known to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The structural flexibility of furan compounds allows for the synthesis of novel antibacterial agents that can help combat microbial resistance, which is a growing global issue.
Antitubercular Agents
The fight against tuberculosis (TB) has led to the design and synthesis of furan derivatives as potent anti-tubercular agents. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for TB . The development of new drugs in this field is crucial due to the emergence of multi-drug resistant strains of TB.
Anti-inflammatory and Analgesic Properties
Furan derivatives exhibit significant anti-inflammatory and analgesic effects, making them potential candidates for the treatment of pain and inflammation-related disorders. Their mechanism of action often involves the modulation of inflammatory pathways and signaling molecules .
Anticancer Activity
The anticancer potential of furan derivatives is a promising area of research. These compounds can interact with various cellular targets, leading to the inhibition of cancer cell growth and proliferation. The design of furan-based drugs aims to exploit their ability to induce apoptosis in cancer cells .
Antiviral Applications
Furan derivatives have shown antiviral activity against a variety of viral infections. Their structural diversity allows for the targeting of different stages of the viral life cycle, which can lead to the development of new antiviral therapies .
Neuroprotective Effects
The neuroprotective properties of furan derivatives make them potential therapeutic agents for neurodegenerative diseases. They can provide protection against neuronal damage and have been studied for their role in treating conditions such as Parkinson’s disease .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-17-4-2-5-18(12-17)15-30-22-16-29-19(13-20(22)26)14-24-7-9-25(10-8-24)23(27)21-6-3-11-28-21/h2-6,11-13,16H,7-10,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTYTTYBTZYKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780044.png)






![2-[(3-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2780053.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780055.png)


![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)
